molecular formula C15H10F2N2OS2 B5690940 2-(1,3-benzothiazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide

Katalognummer B5690940
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: LIYJYFNACOXDOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzothiazol-2-ylthio)-N-(3,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is commonly referred to as BTA-EG6 and is synthesized using a straightforward method.

Wissenschaftliche Forschungsanwendungen

BTA-EG6 has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent anticancer activity, with studies demonstrating its ability to induce apoptosis in various cancer cell lines. BTA-EG6 has also been investigated for its antibacterial and antifungal properties, with promising results. Additionally, the compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Wirkmechanismus

The mechanism of action of BTA-EG6 is not yet fully understood. However, studies have suggested that the compound may exert its anticancer activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. BTA-EG6 has also been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antibacterial, antifungal, and anti-inflammatory properties, the compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. BTA-EG6 has also been shown to exhibit antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BTA-EG6 is its ease of synthesis and high yield. The compound is also relatively stable, allowing for long-term storage. However, one limitation of BTA-EG6 is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments. Additionally, further studies are needed to fully understand the toxicity and pharmacokinetics of the compound.

Zukünftige Richtungen

There are several potential future directions for the study of BTA-EG6. One area of interest is the development of BTA-EG6 analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of BTA-EG6 and its potential applications in the treatment of various diseases. The compound may also have potential applications in the field of materials science, as it has been shown to exhibit self-assembly properties. Overall, the study of BTA-EG6 is an exciting area of research with significant potential for future discoveries.

Synthesemethoden

The synthesis of BTA-EG6 involves the reaction of 2-mercaptobenzothiazole and 3,4-difluoroaniline with ethyl chloroacetate in the presence of triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BTA-EG6. The yield of the reaction is typically high, and the purity of the product can be confirmed using various analytical techniques, including NMR and HPLC.

Eigenschaften

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c16-10-6-5-9(7-11(10)17)18-14(20)8-21-15-19-12-3-1-2-4-13(12)22-15/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYJYFNACOXDOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3,4-difluorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.